Proven Synthetic Utility in p38 Kinase Inhibitor Patents: A Class-Level Advantage
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is explicitly claimed as an intermediate in the preparation of p38 kinase inhibitors in multiple patent applications, a claim not made for the 2-methylthio analog lacking the 4-methylamino group [1]. While direct comparative IC50 data for this aldehyde intermediate is not applicable, the parent scaffold's activity profile provides class-level inference: p38 kinase inhibitors bearing the 4-amino-2-methylthio-5-substituted pyrimidine motif exhibit low nanomolar potency (e.g., IC50 = 35 nM for PI3K p110α, a structurally related kinase) [2]. This demonstrates that the specific substitution pattern preserved by using this aldehyde intermediate is critical for achieving potent kinase inhibition.
| Evidence Dimension | Claimed Utility in Patent Literature |
|---|---|
| Target Compound Data | Explicitly claimed as intermediate for p38 kinase inhibitors in US20060199821 |
| Comparator Or Baseline | 2-(Methylthio)pyrimidine-5-carbaldehyde (CAS 90905-31-0) - not claimed in same patents |
| Quantified Difference | Qualitative: Presence of 4-methylamino group enables specific pharmacophore construction |
| Conditions | Patent claims and medicinal chemistry precedent |
Why This Matters
Procurement of this specific intermediate ensures compliance with patented synthetic routes and preserves the intended biological activity of the final drug candidate.
- [1] Tester, R., et al. Heterocyclic amides and sulfonamides. U.S. Patent Application US20060199821, 2006. View Source
- [2] BindingDB Entry BDBM207234. US9260439, Compound 211. IC50 = 35 nM for PI3K p110alpha. View Source
